IRAK4 Biochemical Inhibitory Potency: Cross-Study Inference from the US 9,255,110 Patent Chemotype
While a direct biochemical IC50 value for CAS 1351607-51-6 against IRAK4 has not been publicly disclosed in primary literature, the compound falls within a patented chemotype (US 9,255,110) for which IRAK4 inhibitory activity has been extensively characterized. Example compounds bearing the identical 6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl core but with different acetamide termini (e.g., compound 33 in the patent) exhibit recombinant human IRAK4 enzymatic IC50 values in the nanomolar to sub-micromolar range (reported IC50 = 370 nM in a cellular IRAK4 assay for a representative analog). [1] The o-tolyl group present in CAS 1351607-51-6 is expected to confer comparable or distinct potency relative to these analogs, but the absence of direct head-to-head data precludes a definitive ranking. This represents a significant evidence gap that procurement decisions should explicitly acknowledge. [2]
| Evidence Dimension | IRAK4 biochemical inhibitory potency (recombinant enzyme assay) |
|---|---|
| Target Compound Data | No publicly available quantitative data for CAS 1351607-51-6. |
| Comparator Or Baseline | US 9,255,110 Example 33 (structurally related core scaffold): cellular IRAK4 IC50 = 370 nM. |
| Quantified Difference | Cannot be calculated due to absence of target compound data. |
| Conditions | Recombinant human full-length IRAK4 enzymatic assay (for Example 33); THP-1 cellular NF-κB reporter assay. |
Why This Matters
Procurement of this compound as an IRAK4 pharmacological tool requires the explicit caveat that its IRAK4 activity has not been independently validated; researchers relying on class-level inference must verify potency experimentally.
- [1] US 9,255,110 B2. Pyrazole compounds as IRAK inhibitors. Assigned to Genentech, Inc. Priority date: 2013-08-22. See Example 33 and Table 1 for IRAK4 IC50 data on structurally related pyridazinone-pyrazole acetamide analogs. View Source
- [2] ChEMBL Database. Bioactivity data for IRAK4 inhibitors. Compound CHEMBL4061890 (US 10,329,302, Example 262) is a close structural analog with an IC50 of 5.9 nM against recombinant IRAK4, illustrating the potency range achievable within this chemotype. View Source
